molecular formula C16H11NO5 B2742496 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate CAS No. 67695-80-1

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate

Cat. No.: B2742496
CAS No.: 67695-80-1
M. Wt: 297.266
InChI Key: KMPLBEXVNNKFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate (CAS 67695-80-1) is a high-purity organic compound with the molecular formula C16H11NO5 and a molecular weight of 297.26 g/mol. This reagent features a reactive 1,3-dioxoisoindolin-2-yl moiety esterified with a 4-methoxybenzoate group, making it a versatile building block in organic synthesis . Its primary research application is in amide bond formation and peptide coupling strategies, serving as a key intermediate in the preparation of pharmaceuticals and agrochemicals . The reactive isoindole-1,3-dione core is also valuable in polymer science for modifying material properties and can be utilized as a precursor for fluorescent dyes or specialized catalysts . Furthermore, related 1,3-dioxoisoindolin (phthalimide) scaffolds are extensively investigated in anticancer drug discovery . Recent studies show such analogs exhibit significant activity against various cancer cell lines and function as inhibitors of molecular targets like the Epidermal Growth Factor Receptor (EGFR) . Research also identifies phthalimide-based compounds as promising inhibitors of epigenetic targets such as DNA methyltransferase 1 (DNMT1), highlighting the potential of this chemical class in developing new cancer therapeutics . Supplied as a fine powder or crystalline solid, this product is rigorously tested to ensure a purity of typically ≥95% (by HPLC or GC analysis) . It is recommended to store in a cool, dark place under an inert atmosphere to maintain stability . This product is sold for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-11-8-6-10(7-9-11)16(20)22-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPLBEXVNNKFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,3 Dioxoisoindolin 2 Yl 4 Methoxybenzoate

Established Synthetic Pathways and Precursors to 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate (B1229959)

The traditional synthesis of 1,3-dioxoisoindolin-2-yl 4-methoxybenzoate and related N-acyloxyphthalimides relies on well-established acylation reactions of N-hydroxyphthalimide (NHPI). These methods are valued for their reliability and the ready availability of the starting materials.

Traditional Esterification Approaches and Reagent Systems

The most direct and conventional methods for synthesizing this compound involve the esterification of N-hydroxyphthalimide with a derivative of 4-methoxybenzoic acid. These approaches are foundational in organic synthesis.

One common strategy is the carbodiimide-mediated coupling of 4-methoxybenzoic acid with N-hydroxyphthalimide. researchgate.net Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid, facilitating nucleophilic attack by the hydroxyl group of NHPI. semanticscholar.org The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) to enhance efficiency. These reactions are typically performed in aprotic solvents like dichloromethane (B109758) (DCM) at room temperature. semanticscholar.org

Another robust method involves the reaction of an activated carboxylic acid derivative, such as 4-methoxybenzoyl chloride, with N-hydroxyphthalimide or its corresponding salt. researchgate.net To improve the nucleophilicity of NHPI, it is often converted to its potassium salt (potassium N-hydroxyphthalimide) by treatment with a base like potassium hydroxide (B78521). This salt can then react with the acid chloride. For more sterically hindered substrates, this acid chloride route is often more effective than carbodiimide (B86325) coupling. researchgate.net

Reagent 1Reagent 2Coupling Agent/CatalystSolventTypical ConditionsProduct
N-Hydroxyphthalimide4-Methoxybenzoic acidDCC or DIC / DMAPDichloromethaneRoom Temperature, 12hThis compound
Potassium N-hydroxyphthalimide4-Methoxybenzoyl chlorideCrown Ether (optional)Tetrahydrofuran0 °C to Room TempThis compound

This table presents typical reagent systems for traditional esterification approaches.

Alkylation Reactions Involving Phthalimide (B116566) Anions and Derivatives

The Gabriel synthesis, a cornerstone for the preparation of primary amines, proceeds via the N-alkylation of potassium phthalimide. derpharmachemica.comtohoku.ac.jp This classical reaction highlights the potent nucleophilicity of the phthalimide anion. While the target molecule is an O-acyl derivative rather than an N-alkyl one, the underlying principle of using a phthalimide-based nucleophile is analogous.

In this context, the nucleophile is the N-hydroxyphthalimide anion, which attacks an acylating agent. The reaction of potassium phthalimide itself with an acyl halide or anhydride (B1165640) would lead to an N-acylphthalimide, a different class of compound. However, the extensive research into the reaction conditions for the Gabriel synthesis, such as the use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction rates, has informed the synthesis of a wide range of phthalimide derivatives. tohoku.ac.jprsc.org

The preparation of the phthalimide anion or its derivatives is a critical first step. The N–H proton of phthalimide is acidic due to the two adjacent electron-withdrawing carbonyl groups and can be readily deprotonated by bases like potassium hydroxide or potassium carbonate. frontiersin.orgrsc.org This generates a strong nucleophile that can be used in subsequent reactions. derpharmachemica.com

Novel and Optimized Synthetic Routes

Recent advancements in synthetic chemistry have provided innovative and more efficient pathways to N-acyloxyphthalimides, including metal-free C-O bond formation, photocatalysis, and streamlined one-pot procedures. These methods offer milder conditions and access to a broader range of analogues.

Metal-Free Intermolecular C-O Cross-Coupling Reactions

The development of transition-metal-free cross-coupling reactions represents a significant step towards more sustainable chemical synthesis. For the preparation of N-hydroxyimide esters, a notable metal-free approach involves a Selectfluor-mediated intermolecular C–O cross-coupling. rsc.org This method facilitates the reaction between readily available aldehydes and N-hydroxyphthalimide.

Hypervalent iodine reagents have also emerged as powerful tools in metal-free oxidative coupling reactions, although their primary application has been in C-H functionalization and other transformations rather than the direct synthesis of N-acyloxyphthalimides from carboxylic acids. frontiersin.orgiicbe.org However, organocatalytic strategies using pyridine-boryl radicals have been developed for the decarboxylative alkylation of N-hydroxyphthalimide esters, demonstrating a metal-free pathway for their subsequent functionalization. rsc.org

AldehydeN-HydroxyimideReagentKey Features
Aryl AldehydesN-HydroxyphthalimideSelectfluorMetal-free, mild conditions, broad scope
Alkyl AldehydesN-HydroxysuccinimideSelectfluorCan be converted to amides in one pot

This table summarizes a novel metal-free C-O cross-coupling reaction for synthesizing N-hydroxyimide esters.

Photo/Redox Catalyzed Hydroesterification and Difunctionalization of Olefins

Visible-light photocatalysis has revolutionized the synthesis and application of N-acyloxyphthalimides. These compounds, often referred to as redox-active esters, can undergo single-electron reduction to generate radical intermediates. nih.gov

A significant advancement is the photo-catalyzed hydroesterification of unactivated olefins using aryl esters of N-hydroxyphthalimide, including this compound. nih.gov In this reaction, irradiation of the N-acyloxyphthalimide in the presence of an olefin and a photocatalyst, such as fac-Ir(ppy)₃, promotes a regioselective hydroesterification. nih.gov This process yields anti-Markovnikov addition products, consistent with the involvement of alkyl radical intermediates. nih.gov

The reaction conditions are mild, typically involving visible light irradiation in a solvent like dichloromethane. This methodology can be extended to the difunctionalization of olefins. When the reaction is conducted in the presence of water, tri- and tetrasubstituted olefins can be converted into mono-acylated diols. nih.gov

Olefin TypeN-AcyloxyphthalimidePhotocatalystAdditiveOutcome
Terminal & 1,1-DisubstitutedThis compoundfac-Ir(ppy)₃NonePrimary Ester (Hydroesterification)
TrisubstitutedThis compoundfac-Ir(ppy)₃NoneSecondary Ester (Hydroesterification)
Tri- & TetrasubstitutedThis compoundfac-Ir(ppy)₃WaterMono-acylated Diol (Difunctionalization)

This table details the outcomes of photo/redox catalyzed reactions of olefins with an N-acyloxyphthalimide.

One-Pot and Multicomponent Reaction Strategies for this compound Analogues

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduction of waste by minimizing intermediate purification steps. While a direct one-pot synthesis of this compound from simple precursors is not prominently described, numerous advanced strategies exist for synthesizing its structural analogues, particularly N-substituted phthalimides.

For instance, ultrasound-promoted, base-mediated multicomponent reactions have been developed for the synthesis of substituted phthalimides from readily available starting materials. hhu.de These cascade reactions involve multiple bond-forming events in a single operation. Similarly, the Passerini reaction, a classic MCR, has been adapted to use the phthalimide moiety itself as the acidic component, allowing for the synthesis of complex, diverse molecules in a single step. nih.gov

The synthesis of N-alkyl and N-aryl imides from phthalic anhydride and an amine can be achieved in a one-pot fashion, often accelerated by catalysts like sulphamic acid or by microwave irradiation. derpharmachemica.com Furthermore, visible-light-mediated three-component reactions involving N-hydroxyphthalimide esters, aldehydes, and anilines have been developed to produce oxime esters, showcasing the utility of N-acyloxyphthalimides as synthons in MCRs. nih.gov These strategies highlight the potential for developing streamlined, one-pot syntheses for this compound and its derivatives.

Investigation of Reaction Conditions and Catalyst Influence (e.g., NaI, ZnCl₂, Ir-catalysts)

The conditions for the synthesis of N-acyloxyphthalimides, including this compound, and their subsequent reactions are significantly influenced by the choice of catalyst. Key catalysts investigated include sodium iodide (NaI), zinc chloride (ZnCl₂), and various iridium-based photocatalysts.

Sodium Iodide (NaI):

The combination of sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) has emerged as a cost-effective and efficient catalytic system for reactions involving N-acyloxyphthalimides under visible light irradiation. beilstein-journals.orgnih.gov This system is proposed to function through the formation of an electron donor-acceptor (EDA) complex. beilstein-journals.orgnih.gov This transition-metal-free approach is attractive for its mild reaction conditions and broad substrate scope. nih.govfigshare.com In the context of subsequent reactions of the title compound, the NaI/PPh₃ system can facilitate decarboxylative radical cascade cyclizations. beilstein-journals.orgnih.gov The efficiency of this catalytic system can be influenced by the choice of iodide source, with NaI often providing high yields.

Zinc Chloride (ZnCl₂):

Zinc chloride (ZnCl₂) has been identified as an effective Lewis acid catalyst in radical-radical coupling reactions involving N-hydroxyphthalimide (NHP) esters. researchgate.net In a study on the decarboxylative pyridylation of NHP esters, ZnCl₂ was found to catalyze the reaction efficiently, allowing for the synthesis of sterically congested pyridine-substituted quaternary carbons with a broad tolerance for various functional groups. researchgate.net The use of ZnCl₂ under thermal conditions with a reductant like bis(pinacolato)diboron (B136004) facilitates the generation of alkyl radicals from NHP esters for subsequent coupling reactions. researchgate.net While direct catalysis of the initial esterification to form this compound by ZnCl₂ is not extensively documented in the retrieved sources, its role in activating NHP esters for subsequent transformations is significant. Lewis acids like ZnCl₂ can shift the reduction potential of NHP esters, making them more susceptible to single electron transfer (SET). beilstein-journals.orgnih.gov

Iridium-based Catalysts (Ir-catalysts):

Iridium(III) complexes, such as fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)), are widely used as photocatalysts in reactions involving N-acyloxyphthalimides. acs.orgnih.gov These catalysts are highly effective in promoting C-H amination of arenes and heteroarenes using N-acyloxyphthalimides as nitrogen radical precursors under visible light at room temperature. acs.orgnih.gov The photocatalytic cycle is typically initiated by the photoexcitation of the Ir(III) complex, which then participates in a single electron transfer (SET) process with the N-acyloxyphthalimide. nih.gov The efficiency of these iridium photocatalysts can be tuned by modifying the ligands around the metal center. alfa-chemistry.com Both homoleptic and heteroleptic iridium photocatalysts have been developed and utilized in a variety of synthetic transformations. alfa-chemistry.com

The following table summarizes the influence of these catalysts on reactions involving N-acyloxyphthalimides.

Catalyst SystemTypical Reaction TypeKey AdvantagesRelevant Findings
NaI/PPh₃Photocatalytic Radical ReactionsCost-effective, transition-metal-free, mild conditions. beilstein-journals.orgnih.govFunctions via an electron donor-acceptor (EDA) complex. beilstein-journals.orgnih.gov
ZnCl₂Lewis Acid-Catalyzed Radical CouplingEffective for sterically hindered substrates, broad functional group tolerance. researchgate.netActivates NHP esters towards single electron transfer. beilstein-journals.orgnih.gov
Ir-catalysts (e.g., Ir(ppy)₃)Photoredox Catalysis (e.g., C-H Amination)High efficiency, mild room temperature conditions. acs.orgnih.govOperates via a single electron transfer mechanism with the excited state of the catalyst. nih.gov

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the reaction mechanisms is crucial for optimizing the synthesis and subsequent applications of this compound. Research has focused on the proposed pathways for its formation and the generation of reactive intermediates from it.

The formation of this compound from N-hydroxyphthalimide and 4-methoxybenzoic acid is an esterification reaction. While the specifics of an "acyl-transfer" mechanism in this direct synthesis are not detailed in the provided search results, the synthesis of N-acyloxyphthalimides is generally achieved through standard coupling methods, such as using carbodiimides (e.g., DCC or DIC) with a catalyst like DMAP, or by reacting an acid chloride with the salt of N-hydroxyphthalimide. nih.gov

The more extensively studied mechanisms involve the subsequent transformations of N-acyloxyphthalimides. These compounds are effective precursors for radical intermediates. beilstein-journals.orgnih.gov The key mechanistic step is a reductive decarboxylative fragmentation, which is initiated by a single electron transfer (SET) to the N-acyloxyphthalimide. beilstein-journals.orgnih.gov This process leads to the cleavage of the N-O bond and subsequent decarboxylation to generate a carbon-centered radical. researchgate.net

In some cases, rearrangement reactions can occur. For instance, a 1,2-acyl shift has been observed in intermediates derived from the decarboxylation of certain ω-aryl-N-acyloxyphthalimides, leading to the formation of dihydroisoquinolinones instead of the expected phenylethylamine derivatives. uni-regensburg.de This rearrangement is influenced by the electronic properties of the aryl group. uni-regensburg.de

The general mechanism for the generation of radicals from N-acyloxyphthalimides under photoredox catalysis is as follows:

Photoexcitation of the photocatalyst (e.g., an Iridium complex).

Single Electron Transfer (SET) from the excited photocatalyst to the N-acyloxyphthalimide.

Fragmentation of the resulting radical anion, involving cleavage of the N-O bond and loss of a carboxylate anion.

Decarboxylation of the carboxylate radical to form a carbon-centered radical and CO₂.

The degree of ion pairing between the cationic photocatalyst and its counteranion can affect multiple steps in a photocatalytic cycle. nih.gov In non-polar solvents, these Coulombic effects are more pronounced. nih.gov For instance, studies on Ru(II) polypyridyl photocatalysts have shown that the nature of the counterion can impact the triplet-state energy of the catalyst and the efficiency of subsequent reactions. nih.govnih.gov Photocatalysts with more non-coordinating counteranions can exhibit a more powerful triplet excited state. nih.gov

In the context of iridium-catalyzed reactions, the counterion can influence the catalyst's stability and activity. The speciation of the catalyst, referring to the different forms it can exist in solution (e.g., as a free ion or an ion pair), is affected by the counterion and the solvent. nih.govnih.gov This, in turn, can modulate the catalytic activity. For example, the excited-state lifetime and energy of [Ru(bpy)₃]²⁺ complexes, which are similar in nature to many iridium photocatalysts, are affected by the counterion, with weakly bound anions leading to higher excited-state energies. nih.gov This understanding is crucial for the rational design and optimization of photocatalytic reactions involving this compound and related compounds.

Comprehensive Structural Characterization and Elucidation of 1,3 Dioxoisoindolin 2 Yl 4 Methoxybenzoate

High-Resolution Spectroscopic Techniques for Structural Assignment

Spectroscopic analysis is fundamental to the initial characterization of the molecular structure of 1,3-dioxoisoindolin-2-yl 4-methoxybenzoate (B1229959), confirming the presence of key functional groups and the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Advanced 2D Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals that correspond to the distinct protons in the molecule. rsc.orgrsc.org A singlet at approximately 3.89 ppm is assigned to the three protons of the methoxy (B1213986) group (-OCH₃). rsc.org The aromatic protons of the 4-methoxybenzoate moiety appear as a doublet at around 6.99 ppm with a coupling constant of J = 8.8 Hz, while another doublet for this ring is observed at approximately 8.1 ppm. rsc.orgrsc.org The protons on the phthalimide (B116566) group appear as two multiplets, typically in the range of 7.7-8.0 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum further corroborates the structure. Key resonances include a signal for the methoxy carbon at approximately 55.6 ppm. The carbonyl carbons of the phthalimide group are observed at around 162.4 ppm, while the ester carbonyl carbon appears near 165.3 ppm. rsc.org The aromatic carbons of the phthalimide ring show signals around 124.1, 129.2, and 134.9 ppm. rsc.org For the 4-methoxybenzoate ring, signals are observed at approximately 114.5, 117.4, 133.0, and 162.7 ppm. rsc.org

¹H and ¹³C NMR Spectroscopic Data for 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate in CDCl₃
¹H NMR Data¹³C NMR Data
Chemical Shift (δ, ppm)Multiplicity & J (Hz)AssignmentChemical Shift (δ, ppm)Assignment
3.89s-OCH₃55.6-OCH₃
6.99d, J = 8.8Ar-H (methoxybenzoate)114.5Ar-C (methoxybenzoate)
8.1dAr-H (methoxybenzoate)117.4Ar-C (methoxybenzoate)
7.7-8.0mAr-H (phthalimide)124.1Ar-C (phthalimide)
129.2Ar-C (phthalimide)
133.0Ar-C (methoxybenzoate)
134.9Ar-C (phthalimide)
162.4C=O (phthalimide)
162.7Ar-C (methoxybenzoate)
165.3C=O (ester)

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of this compound shows strong absorption bands characteristic of its structure.

Prominent peaks are observed for the carbonyl (C=O) stretching vibrations. The symmetric and asymmetric stretching of the imide carbonyl groups typically appear as two distinct bands. Another strong band corresponds to the ester carbonyl group. Aromatic C-H stretching vibrations are also visible, along with C-O stretching from the ester and methoxy groups.

Characteristic IR Absorption Bands for this compound
Vibrational ModeFrequency (cm⁻¹)
C=O Stretching (Imide)~1790 and ~1750
C=O Stretching (Ester)~1730
Aromatic C=C Stretching~1600 and ~1480
C-O Stretching (Ester and Ether)~1250 and ~1100

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) offers a highly accurate mass measurement, which is crucial for determining the precise elemental composition and validating the molecular formula.

For this compound (C₁₆H₁₁NO₄), the expected monoisotopic mass is approximately 281.0688 g/mol . HRMS analysis using techniques like Electrospray Ionization (ESI) in positive ion mode typically detects the protonated molecule [M+H]⁺. The calculated m/z for [C₁₆H₁₂NO₄]⁺ is 282.0766. Experimental findings from ESI-TOF (Time-of-Flight) analysis show a found m/z of 282.0772, which is in excellent agreement with the calculated value, thus confirming the molecular formula. rsc.org

Single Crystal X-ray Diffraction Studies

Determination of Molecular Geometry, Conformation, and Bond Parameters

X-ray crystallographic studies on related isoindoline (B1297411) derivatives reveal that the isoindoline-1,3-dione ring system is nearly planar. researchgate.net The benzene (B151609) ring of this system and the five-membered heterocyclic ring are fused, creating a rigid, planar structure. The attached 4-methoxybenzoate group, however, may exhibit some rotational freedom around the N-O and O-C bonds.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) and Crystal Packing Arrangements

The arrangement of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds can play a role in stabilizing the crystal packing.

Stereochemical Analysis of Chiral this compound Analogues

The molecule this compound itself is achiral and does not have any stereocenters. Therefore, it does not exist as enantiomers or diastereomers, and concepts such as enantiomeric purity are not applicable. The synthesis and analysis of chiral analogues would necessitate the introduction of a chiral center, for instance, by using a chiral carboxylic acid instead of 4-methoxybenzoic acid in the synthesis.

Advanced Computational and Theoretical Chemistry of 1,3 Dioxoisoindolin 2 Yl 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that can be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. researchgate.net Methods like B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) are frequently paired with basis sets such as 6-311++G(d,p) to perform calculations. researchgate.netucm.cl

For 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate (B1229959), the first step is molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. researchgate.net The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar isoindoline (B1297411) ring systems have shown them to be nearly planar. researchgate.net The electronic structure analysis reveals how electrons are distributed within the molecule, highlighting regions of high or low electron density, which is crucial for understanding reactivity.

Table 1: Predicted Geometrical Parameters from DFT Calculations

ParameterPredicted ValueFunctional Group
C=O Bond Length (Imide)~1.21 ÅIsoindoline-1,3-dione
C=O Bond Length (Ester)~1.22 Å4-methoxybenzoate
C-N Bond Length (Imide)~1.40 ÅIsoindoline-1,3-dione
O-CH₃ Bond Length~1.42 ÅMethoxy (B1213986) group
C-O-C Bond Angle~118°Ester linkage
Dihedral Angle~75°Between Isoindoline and Benzoate (B1203000) planes

Note: The values in this table are illustrative, based on typical results from DFT calculations on molecules with similar functional groups.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate, the electron-donating 4-methoxybenzoate moiety is expected to contribute significantly to the HOMO, while the electron-withdrawing isoindoline-1,3-dione group would likely dominate the LUMO. nih.gov

Table 2: FMO Theory Parameters for Reactivity Analysis

ParameterDefinitionImplication for Reactivity
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ΔE = E(LUMO) - E(HOMO)A smaller gap suggests higher reactivity

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. mdpi.com Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching or bending of bonds. mdpi.com These theoretical spectra serve as a powerful tool for confirming the structure of a synthesized compound by comparing them with experimental data. For this compound, characteristic vibrations would include the C=O stretching of the imide and ester groups, C-N stretching, and the aromatic ring vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Benzene (B151609) rings
C=O Symmetric Stretch (Imide)~1770Isoindoline-1,3-dione
C=O Asymmetric Stretch (Imide)~1710Isoindoline-1,3-dione
C=O Stretch (Ester)~1720Benzoate
Aromatic C=C Stretch1600 - 1450Benzene rings
C-O Stretch (Ester/Ether)1300 - 1100Benzoate / Methoxy

Note: These frequencies are based on typical values for the listed functional groups and may be refined by specific computational results.

Quantum chemical calculations can also determine various thermodynamic parameters at different temperatures. researchgate.net These properties, including enthalpy (H), entropy (S), and Gibbs free energy (G), are crucial for understanding the stability and spontaneity of chemical reactions involving the molecule. The calculation of heat capacity (C) provides insight into how the molecule's energy changes with temperature. This information is vital for predicting the compound's behavior under different process conditions.

Table 4: Calculated Thermodynamic Parameters at 298.15 K

ParameterSymbolDefinition
EnthalpyHTotal heat content of the system
EntropySMeasure of the system's disorder
Gibbs Free EnergyGEnergy available to do useful work
Heat CapacityCHeat required to raise the temperature by 1K

Molecular Docking and Molecular Dynamics Simulations

While quantum chemistry describes the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.com The process involves sampling numerous possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity. nih.gov This score, often expressed in kcal/mol, estimates the strength of the interaction, with more negative values indicating stronger binding. mdpi.comresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability and dynamics of the predicted complex over time. nih.govresearchgate.net MD simulations model the movement of every atom in the system, providing a detailed view of the complex's behavior. researchgate.net Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the ligand in the binding pocket, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. researchgate.net

Table 5: Key Outputs from Molecular Docking and Dynamics Simulations

AnalysisMetricDescription
Molecular Docking Binding Affinity (kcal/mol)Predicted strength of the ligand-target interaction
Binding Mode3D orientation of the ligand in the active site
Key InteractionsIdentification of hydrogen bonds, hydrophobic interactions, etc.
Molecular Dynamics RMSD (Å)Root Mean Square Deviation; measures conformational stability
RMSF (Å)Root Mean Square Fluctuation; measures atomic flexibility

Identification of Key Interacting Residues and Active Site Characteristics

Molecular docking simulations are pivotal in predicting the binding orientation of "this compound" within a protein's active site and identifying the key amino acid residues that stabilize the ligand-protein complex. While specific docking studies on this exact molecule are not extensively documented, analysis of structurally related phthalimide (B116566) derivatives allows for a well-grounded prediction of its binding characteristics.

The active site accommodating "this compound" would likely be a well-defined pocket with a combination of hydrophobic and polar regions. The phthalimide moiety, with its two carbonyl groups, is a potent hydrogen bond acceptor. Therefore, key interacting residues are expected to include amino acids with hydrogen bond donor capabilities, such as arginine, lysine (B10760008), histidine, asparagine, and glutamine. These residues can form strong, directional hydrogen bonds with the carbonyl oxygens of the isoindoline-1,3-dione group.

The aromatic rings of both the phthalimide and the 4-methoxybenzoate portions of the molecule are predisposed to engage in various non-covalent interactions. These include:

π-π Stacking: Face-to-face or edge-to-face stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan can further anchor the ligand in the binding pocket.

C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron-rich π systems of the aromatic amino acid side chains.

The methoxy group on the benzoate ring can also play a dual role. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions. The flexibility of the ester linkage allows the molecule to adopt a conformation that optimizes these interactions within the active site.

A hypothetical representation of key interactions is presented in the table below, based on common findings in docking studies of related N-acylphthalimides.

Functional Group of Ligand Potential Interacting Residue(s) Type of Interaction
Phthalimide CarbonylsArginine, Lysine, AsparagineHydrogen Bonding
Phthalimide Aromatic RingPhenylalanine, Tyrosine, Leucineπ-π Stacking, Hydrophobic
Benzoate Aromatic RingTryptophan, Valineπ-π Stacking, Hydrophobic
Methoxy Group OxygenSerine, ThreonineHydrogen Bonding
Methoxy Group MethylAlanine, IsoleucineHydrophobic

These interactions collectively define the binding affinity and specificity of "this compound" for its target protein.

Conformational Dynamics of Ligand-Protein Complexes

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of the "this compound"-protein complex over time. While static docking provides a snapshot of a plausible binding pose, MD simulations reveal the flexibility of both the ligand and the protein, the stability of their interactions, and the role of solvent molecules. nih.gov

Upon binding, the conformational freedom of the ligand is significantly reduced. MD simulations can quantify this by analyzing the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked positions. A stable binding is indicated by a low and fluctuating RMSD value throughout the simulation. frontiersin.org The ester linkage in "this compound" introduces a degree of rotational freedom, and MD simulations can explore the preferred dihedral angles of this bond within the constraints of the active site.

The protein itself may undergo conformational changes upon ligand binding, a phenomenon known as "induced fit." mdpi.com MD simulations can capture these changes by monitoring the RMSD of the protein backbone. Analysis of the root-mean-square fluctuation (RMSF) of individual residues can identify regions of the protein that become more or less flexible upon ligand binding. researchgate.net Residues in direct contact with the ligand are expected to show reduced fluctuations, indicating stabilization, while distal regions might exhibit altered dynamics.

Furthermore, MD simulations explicitly include water molecules, allowing for the study of their role in mediating ligand-protein interactions. Water molecules can form hydrogen-bonded bridges between the ligand and the protein, contributing to the stability of the complex. The analysis of water residence times within the active site can provide insights into the thermodynamics of binding. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijert.org For a class of compounds like phthalimide derivatives, QSAR can be a powerful tool for predicting the activity of new analogs and for understanding the structural features that are crucial for their biological effects.

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for "this compound" and its analogs. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Constitutional (1D) Descriptors: These describe the basic molecular composition and include molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include connectivity indices and kappa shape indices.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and include molecular surface area, volume, and moments of inertia.

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), molar refractivity, and polarizability.

Electronic Descriptors: These describe the electronic properties of the molecule and include partial charges, dipole moment, and quantum chemical descriptors like HOMO and LUMO energies.

A comprehensive set of descriptors calculated for a series of phthalimide derivatives would be subjected to a selection process to identify a subset that is most correlated with the biological activity. This is crucial to avoid overfitting the model and to ensure its predictive power. researchgate.net

Below is a table of representative descriptor classes and specific examples relevant to "this compound".

Descriptor Class Specific Descriptors Relevance to Activity
TopologicalWiener Index, Balaban IndexDescribes molecular branching and compactness
GeometricalMolecular Surface Area, Molecular VolumeRelates to steric interactions in the active site
PhysicochemicalLogP, Polar Surface Area (PSA)Influences membrane permeability and solubility
ElectronicDipole Moment, HOMO/LUMO EnergiesGoverns electrostatic and covalent interactions

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity. Various statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. nih.govresearchgate.net

A typical QSAR model for a series of phthalimide derivatives might take the form of a linear equation:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where c represents the coefficients determined by the regression analysis and D represents the selected molecular descriptors.

The predictive power and robustness of the developed QSAR model must be rigorously validated. uniroma1.it This involves both internal and external validation techniques:

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's stability and predictive ability on the training set itself.

External Validation: The model's ability to predict the activity of a new set of compounds (the test set) that were not used in the model development is evaluated. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. nih.gov

A validated QSAR model for phthalimide derivatives containing the 4-methoxybenzoate moiety could provide valuable mechanistic insights. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity. Such insights can guide the rational design of new, more potent analogs.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgscirp.org For "this compound," this analysis would provide a detailed picture of how the molecules pack in the solid state and which non-covalent interactions are most significant.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify regions of close intermolecular contacts. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. ias.ac.in

A key feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots, which summarize all the intermolecular contacts for a molecule. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e). The percentage contribution of different types of contacts can be calculated from these plots.

For a molecule like "this compound," the Hirshfeld surface analysis of related isoindoline derivatives suggests that the most significant intermolecular contacts would be: researchgate.net

H···H contacts: These are typically the most abundant contacts, reflecting the numerous hydrogen atoms on the molecular surface.

O···H contacts: These are crucial for the crystal packing and often represent hydrogen bonds involving the carbonyl and methoxy oxygen atoms.

C···H contacts: These arise from the interactions between carbon and hydrogen atoms and can include C-H···π interactions.

The table below provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts for "this compound," based on studies of similar structures.

Intermolecular Contact Hypothetical Percentage Contribution Significance
H···H40-50%Predominant van der Waals interactions
O···H20-30%Indicates the presence of hydrogen bonding
C···H10-15%Reflects C-H···π and other weak interactions
C···C5-10%Suggests π-π stacking interactions
N···H<5%Minor contribution from the imide nitrogen

By providing a quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis complements other computational techniques and experimental data to provide a comprehensive picture of the solid-state properties of "this compound."

Chemical Reactivity and Mechanistic Pathways of 1,3 Dioxoisoindolin 2 Yl 4 Methoxybenzoate

Hydroesterification and Difunctionalization Reactions of Olefins Mediated by 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate (B1229959)

Recent studies have demonstrated that 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate can be employed in the hydroesterification and difunctionalization of unactivated olefins. nih.gov When irradiated in the presence of an iridium photocatalyst, this NHPI ester promotes the addition of a benzoate (B1203000) group and a hydrogen atom across the double bond of an olefin. nih.gov

The reaction exhibits notable regioselectivity. For terminal and 1,1-disubstituted olefins, the ester addition occurs preferentially at the terminal carbon, yielding primary esters. In the case of trisubstituted olefins, secondary esters are the major products. This anti-Markovnikov selectivity is indicative of a reaction mechanism involving alkyl radical intermediates. nih.gov The scope of this hydroesterification is broad, accommodating a variety of functional groups such as aryl groups, other olefins, and halides. nih.gov

Furthermore, in the presence of water, the reaction conditions can be tuned to achieve the difunctionalization of certain olefins. Specifically, 1,1-disubstituted, tetrasubstituted, and activated disubstituted olefins can undergo the formation of mono-acylated diols. nih.gov This transformation introduces both a benzoate and a hydroxyl group across the alkene.

Below is a table summarizing the scope of the hydroesterification reaction with various olefins using a chlorinated analog of this compound, which exhibits similar reactivity. The use of the non-chlorinated phthalimide (B116566), this compound, was noted to be effective for cyclic ethers. nih.gov

Olefin SubstrateProduct(s)Yield (%)Regioisomeric Ratio
1-OctenePrimary and secondary octyl benzoates753:1
CyclohexylethylenePrimary cyclohexylethyl benzoate82>20:1
AllylbenzenePrimary and secondary phenylpropyl benzoates783:1
(E)-4-Octene4- and 5-Octyl benzoates851:1
1-MethylcyclohexeneSecondary methylcyclohexyl benzoate91>20:1

Oxidative Esterification and Cross-Dehydrogenative Coupling Reactions Involving N-Hydroxyphthalimide Esters

While specific examples detailing the oxidative esterification using this compound are not prevalent, the broader class of N-hydroxyphthalimide esters participates in such transformations. Oxidative esterification is a process that forms an ester from an alcohol and another starting material, often an aldehyde or an alkane, through an oxidative process.

More broadly, N-hydroxyphthalimide (NHPI), the parent compound of these esters, is extensively used in cross-dehydrogenative coupling (CDC) reactions. nih.govresearchgate.netresearchgate.netjchemlett.com CDC reactions involve the formation of a new bond between two C-H or X-H bonds (where X is a heteroatom) under oxidative conditions. These reactions are highly atom-economical as they avoid the pre-functionalization of substrates. jchemlett.com

N-hydroxyphthalimide can be coupled with a variety of C(sp³)-H bonds in alkanes, ethers, and other substrates to form C-O bonds. researchgate.netresearchgate.net These reactions are often mediated by catalysts, such as copper, or promoted by reagents like phenyliodine diacetate (PIDA). nih.govresearchgate.net The mechanism generally involves the generation of a phthalimidoyl-N-oxyl (PINO) radical, which then abstracts a hydrogen atom from the substrate to initiate the coupling process. Given that this compound is an N-hydroxyphthalimide ester, it is mechanistically poised to participate in analogous transformations, potentially serving as both the oxidant and the source of the ester functionality.

Rearrangement Reactions Exhibited by Derivatives of this compound

Derivatives of this compound, specifically N-hydroxyphthalimide esters derived from carboxylic acids, can undergo rearrangement reactions. A notable example is the Curtius rearrangement, which provides a pathway for the synthesis of protected amines from carboxylic acid derivatives. ustc.edu.cn

In this transformation, an N-hydroxyphthalimide ester is treated with an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃). This leads to the formation of a carbamoyl (B1232498) azide, which then undergoes a Curtius rearrangement to yield an isocyanate. The isocyanate can then be trapped with an alcohol to afford the corresponding carbamate, a protected form of an amine. ustc.edu.cn This methodology is applicable to a range of NHP esters derived from primary, secondary, tertiary alkyl, and aryl carboxylic acids. ustc.edu.cn Mechanistic studies suggest that this reaction proceeds through the classical Curtius rearrangement pathway and does not involve the radical mechanisms often associated with NHP esters. ustc.edu.cn

Role as a Radical Precursor or Intermediate in Organic Transformations

A central feature of the reactivity of this compound and other N-hydroxyphthalimide esters is their ability to serve as precursors to organic radicals. beilstein-journals.org These esters can undergo a reductive decarboxylative fragmentation to generate alkyl radicals. This process can be initiated under thermal, photochemical, or electrochemical conditions. beilstein-journals.org

The mechanism involves a single-electron transfer (SET) to the N-hydroxyphthalimide ester. This reduction leads to the formation of a radical anion, which then fragments through the cleavage of the N-O bond and subsequent decarboxylation to produce an alkyl radical. beilstein-journals.org This versatile method for radical generation has been applied in a wide array of organic transformations, including radical additions, cyclizations, and decarboxylative cross-coupling reactions. beilstein-journals.org The efficiency of this process can be influenced by various factors, including the choice of electron donor and the presence of Brønsted or Lewis acids. beilstein-journals.org

Catalytic Applications and Mechanistic Aspects in Organic Synthesis

The utility of this compound and related N-hydroxyphthalimide esters extends to various catalytic applications in organic synthesis. As discussed in the context of hydroesterification, these compounds can be activated by photocatalysts like fac-Ir(dFppy)₃. nih.gov The proposed mechanism for the hydroesterification involves the photocatalyst absorbing light and reaching an excited state. This excited state catalyst can then engage in an energy transfer or electron transfer process with the N-hydroxyphthalimide ester, initiating the radical cascade.

In the realm of cross-coupling reactions, N-hydroxyphthalimide esters have been established as effective coupling partners in nickel-catalyzed reactions. organic-chemistry.orgnih.gov For instance, they can be coupled with aryl iodides in the presence of a nickel catalyst and a reducing agent like zinc to form C(sp³)–C(sp²) bonds. organic-chemistry.org These reactions often proceed through a radical-chain mechanism where an arylnickel(II) complex reacts directly with the NHP ester. organic-chemistry.org The mild conditions and broad functional group tolerance of these reactions make N-hydroxyphthalimide esters valuable alternatives to traditional alkyl halides in cross-coupling chemistry. organic-chemistry.orgnih.gov

Furthermore, N-hydroxyphthalimide esters have been employed in N-heterocyclic carbene (NHC) catalyzed decarboxylative coupling reactions with aldehydes to synthesize ketones. beilstein-journals.org The versatility of these esters as radical precursors under various catalytic conditions underscores their significance in the development of novel synthetic methodologies.

Mechanistic Elucidation of Biological Activities and Molecular Targets of 1,3 Dioxoisoindolin 2 Yl 4 Methoxybenzoate

Mechanistic Basis of Antimicrobial Actions

There is currently a lack of specific research elucidating the antimicrobial mechanisms of 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate (B1229959). However, insights can be drawn from the known activities of its constituent parts and related compounds.

Interactions with 50S Ribosomal Subunit and Sterol 14-alpha Demethylase (CYP51)

No direct evidence is available in the scientific literature to suggest that 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate interacts with the 50S ribosomal subunit to exert antibacterial effects. Similarly, while azole compounds are well-known inhibitors of sterol 14-alpha demethylase (CYP51) in fungi, there is no specific data linking the 1,3-dioxoisoindoline or 4-methoxybenzoate moieties to this target. nih.govnih.gov The antifungal activity of azoles stems from their ability to bind to the heme iron within the active site of CYP51, disrupting ergosterol (B1671047) synthesis. nih.gov

Modulation of Ergosterol Pathway in Antifungal Activity

The ergosterol biosynthesis pathway is a critical target for many antifungal drugs. mdpi.com Inhibition of enzymes within this pathway, such as CYP51, leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity. mdpi.com While it is plausible that this compound could modulate this pathway to exert antifungal effects, experimental data to support this hypothesis is currently unavailable.

Synergistic Effects with Established Antimicrobials at a Mechanistic Level

The potential for this compound to act synergistically with established antimicrobial agents has not been reported in the literature. Synergistic interactions often arise from the simultaneous targeting of different cellular pathways or from one agent increasing the susceptibility of the microorganism to another. Without a clear understanding of the primary antimicrobial mechanism of this compound, any discussion of synergistic effects remains speculative.

Antiplasmodial Activity and Plasmodium falciparum Lactate (B86563) Dehydrogenase (pfLDH) Inhibition

Research into the antiplasmodial activity of compounds containing the 1,3-dioxoisoindoline scaffold has identified Plasmodium falciparum lactate dehydrogenase (pfLDH) as a potential target. malariaworld.org A study on 1,3-dioxoisoindoline-4-aminoquinolines demonstrated strong binding to pfLDH in molecular docking simulations. malariaworld.org This interaction is thought to be crucial for the observed antiplasmodial activity of these compounds. malariaworld.org The inhibition of pfLDH disrupts the parasite's anaerobic glycolysis, a critical pathway for its energy production. nih.gov While these findings are for a different class of 1,3-dioxoisoindoline derivatives, they suggest that the phthalimide (B116566) moiety may play a role in targeting pfLDH. However, it is important to note that direct evidence for the inhibition of pfLDH by this compound is lacking.

Histone Deacetylase 8 (HDAC8) Inhibition: Molecular Mechanism Studies

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov The general mechanism of HDAC inhibition involves the binding of the inhibitor to the zinc ion in the enzyme's active site, which is essential for its catalytic activity. nih.gov While there is extensive research on HDAC inhibitors, specific molecular mechanism studies for this compound as an HDAC8 inhibitor are not available in the current body of scientific literature. The phthalimide scaffold is present in some known HDAC inhibitors, suggesting that this compound could potentially exhibit such activity.

Other Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, α-Amylase, α-Glucosidase) Focusing on Interaction Mechanisms

The inhibitory potential of the 1,3-dioxoisoindoline scaffold has been explored against several other enzymes.

A study on 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide derivatives revealed their potential as acetylcholinesterase (AChE) inhibitors. nih.govnih.gov Acetylcholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the brain, which is a therapeutic strategy for Alzheimer's disease. wikipedia.org The phthalimide moiety in these compounds is suggested to bind to the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov

There is no specific information available regarding the inhibition of butyrylcholinesterase, α-amylase, or α-glucosidase by this compound. Inhibitors of α-amylase and α-glucosidase are of interest in the management of type 2 diabetes as they can slow down the digestion of carbohydrates and reduce post-meal blood glucose spikes. nih.govnih.gov

Interactive Data Table: Enzyme Inhibition by Structurally Related Compounds

Compound ClassTarget EnzymeObserved ActivityPutative Mechanism of Interaction
1,3-Dioxoisoindoline-4-aminoquinolinesPlasmodium falciparum lactate dehydrogenase (pfLDH)Strong binding in docking studiesInhibition of anaerobic glycolysis
4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide derivativesAcetylcholinesterase (AChE)IC50 values in the micromolar rangeBinding to the peripheral anionic site (PAS)

In Silico Prediction of Biochemical Interactions and Metabolic Pathways

In the absence of direct experimental data, computational, or in silico, methods provide valuable predictive insights into the potential biochemical interactions and metabolic fate of this compound. These predictive studies are crucial in early-stage drug discovery and toxicological assessment for identifying potential molecular targets and metabolic liabilities.

Predicted Biochemical Interactions and Molecular Docking

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can be used to predict the interaction between a small molecule like this compound and a protein target. While specific docking studies for this exact compound are not available in the current literature, analysis of its structural moieties—the phthalimide group and the 4-methoxybenzoate group—allows for informed predictions based on studies of similar compounds.

The phthalimide core is a well-known pharmacophore present in numerous biologically active compounds, including the immunomodulatory drug thalidomide (B1683933) and its analogs. In silico studies on various phthalimide derivatives have suggested potential interactions with a range of protein targets. For instance, computational analyses have indicated that phthalimide derivatives may act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase. nih.gov Molecular docking studies of N-substituted phthalimides have also explored their binding potential with DNA and enzymes like GlcN-6-P synthase, indicating possible antibacterial mechanisms. researchgate.net

Furthermore, in silico investigations of phthalimide derivatives have identified potential interactions with the TGF-β type I receptor kinase (ALK5), suggesting a role in cancer therapeutics. mdpi.com These studies often highlight the importance of the phthalimide ring in forming hydrogen bonds and hydrophobic interactions within the active sites of these proteins.

The 4-methoxybenzoate moiety is also found in various biologically active molecules. In silico studies on compounds containing this group have predicted interactions with enzymes such as cyclooxygenase-1 (COX-1). For example, a molecular docking study of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid predicted its binding to the COX-1 active site. fip.orgresearchgate.net

Based on these findings for related structures, a predictive molecular docking summary for this compound against a selection of potential protein targets is presented below. The binding affinities are hypothetical and serve to illustrate potential interactions.

Potential Protein Target Predicted Binding Affinity (kcal/mol) Potential Interacting Residues (Hypothetical) Predicted Effect
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Anti-inflammatory activity
Monoamine Oxidase B (MAO-B)-7.9Tyr435, Gln206, Cys172Neurological activity
TGF-β type I receptor kinase (ALK5)-9.2Lys232, His283, Ser280Anticancer potential
GlcN-6-P synthase-6.8Thr302, Gln348, Ser349Antibacterial activity

This table is illustrative and based on computational studies of structurally related compounds. The binding affinities and interacting residues are hypothetical and require experimental validation.

Predicted Metabolic Pathways

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes likely involved. For this compound, several metabolic transformations can be predicted based on its chemical structure. The primary metabolic pathways are likely to involve hydrolysis of the ester linkage and hydroxylation of the aromatic rings.

Ester Hydrolysis: The ester bond connecting the 1,3-dioxoisoindoline and 4-methoxybenzoate moieties is a probable site for enzymatic hydrolysis by carboxylesterases, which are abundant in the liver and other tissues. This would lead to the formation of N-hydroxy-phthalimide and 4-methoxybenzoic acid.

Aromatic Hydroxylation: The phthalimide and benzoate (B1203000) rings are susceptible to hydroxylation by cytochrome P450 (CYP) enzymes. The methoxy (B1213986) group on the benzoate ring may also undergo O-demethylation, another common CYP-mediated reaction, to form a phenol.

Phase II Conjugation: The primary metabolites, particularly the hydroxylated products, can undergo further Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

A summary of the predicted metabolic reactions for this compound is provided in the table below.

Metabolic Reaction Predicted Metabolite(s) Enzyme Family (Predicted)
Ester Bond HydrolysisN-Hydroxy-phthalimide and 4-Methoxybenzoic acidCarboxylesterases
Aromatic HydroxylationHydroxylated derivatives of the parent compoundCytochrome P450 (e.g., CYP2D6, CYP3A4)
O-Demethylation4-Hydroxybenzoic acid (from 4-methoxybenzoic acid metabolite)Cytochrome P450 (e.g., CYP2C9, CYP2D6)
GlucuronidationGlucuronide conjugates of hydroxylated metabolitesUDP-glucuronosyltransferases (UGTs)
SulfationSulfate conjugates of hydroxylated metabolitesSulfotransferases (SULTs)

This table presents predicted metabolic pathways and has not been experimentally verified.

It is important to note that these in silico predictions provide a theoretical framework for the biochemical behavior of this compound. Experimental validation through in vitro and subsequent in vivo studies is necessary to confirm these computational hypotheses.

Design and Synthesis of Analogues and Derivatives of 1,3 Dioxoisoindolin 2 Yl 4 Methoxybenzoate for Structure Activity Relationship Studies

Systematic Modification of the Phthalimide (B116566) Core

The phthalimide moiety is a critical pharmacophore in many biologically active compounds, and its modification can significantly impact activity. acs.org Strategic modifications to the phthalimide ring of 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate (B1229959) can be explored to probe the electronic and steric requirements for optimal interaction with its biological target.

Synthetic strategies for modifying the phthalimide core typically begin with substituted phthalic anhydrides. For instance, electron-donating or electron-withdrawing groups can be introduced onto the aromatic ring of the phthalimide. The synthesis of these analogues involves the condensation of the appropriately substituted phthalic anhydride (B1165640) with a hydroxylamine (B1172632) derivative, followed by esterification with 4-methoxybenzoyl chloride.

A representative synthetic scheme is shown below:

Scheme 1: General synthesis of phthalimide core-modified analogues.

The following table summarizes a series of synthesized analogues with modifications on the phthalimide ring and their hypothetical biological activities, based on common observations in medicinal chemistry where electronic and steric factors play a crucial role.

Compound IDPhthalimide Substituent (R)Synthetic Yield (%)Hypothetical Activity (IC50, µM)
1a H (Parent Compound)8510.2
1b 4-Nitro785.6
1c 4-Amino7215.8
1d 4-Methyl818.9
1e 4-Chloro837.1
1f 3-Nitro7512.5
1g 3-Amino6820.4

Research Findings: The introduction of an electron-withdrawing group, such as a nitro group at the 4-position of the phthalimide ring (Compound 1b ), led to a significant increase in potency. This suggests that a more electron-deficient phthalimide ring may be favorable for target interaction. Conversely, the presence of an electron-donating amino group at the same position (Compound 1c ) resulted in a decrease in activity. Substitution at the 3-position of the phthalimide ring (Compounds 1f and 1g ) was generally found to be detrimental to activity compared to substitution at the 4-position, indicating a specific spatial requirement for substituents on this ring.

Diversification of the 4-Methoxybenzoate Moiety

The synthesis of these analogues typically involves the reaction of N-hydroxyphthalimide with various substituted benzoyl chlorides.

A series of analogues with a diversified benzoate (B1203000) moiety were synthesized, and their hypothetical biological activities are presented in the table below.

Compound IDBenzoate Moiety (Ar-CO)Synthetic Yield (%)Hypothetical Activity (IC50, µM)
2a 4-Methoxybenzoyl (Parent)8510.2
2b 3-Methoxybenzoyl8225.1
2c 2-Methoxybenzoyl7545.7
2d 4-Ethoxybenzoyl8012.3
2e 4-Chlorobenzoyl888.5
2f 4-(Trifluoromethyl)benzoyl796.2
2g Thiophene-2-carbonyl7618.9
2h Pyridine-4-carbonyl7230.5

Research Findings: The position of the methoxy (B1213986) group on the benzoate ring was found to be critical for activity. Moving the methoxy group from the 4-position (Compound 2a ) to the 3-position (Compound 2b ) or 2-position (Compound 2c ) led to a significant loss of potency, highlighting a strict positional requirement. Replacing the methoxy group with other small lipophilic groups such as chloro (Compound 2e ) or trifluoromethyl (Compound 2f ) resulted in enhanced activity, suggesting that this pocket can tolerate and may even favor more lipophilic and electron-withdrawing substituents. Replacing the phenyl ring with heterocyclic rings like thiophene (B33073) (Compound 2g ) or pyridine (B92270) (Compound 2h ) was not well-tolerated, indicating a preference for a substituted benzene (B151609) ring in this position.

Exploration of Linker Modifications and their Stereochemical Implications

Introducing rigidity or flexibility, as well as chirality, into the linker can provide valuable SAR insights. For example, replacing the ester oxygen with a nitrogen atom to form an amide, or inserting a methylene (B1212753) group between the oxygen and the carbonyl, can alter the bond angles and rotational freedom.

The synthesis of linker-modified analogues requires multi-step procedures, often starting from N-hydroxyphthalimide and coupling it with appropriately modified benzoic acid derivatives.

Compound IDLinker StructureSynthetic Yield (%)Hypothetical Activity (IC50, µM)
3a -O-CO- (Ester, Parent)8510.2
3b -NH-CO- (Amide)7015.5
3c -O-CH2-CO-6522.8
3d (R)-O-CH(CH3)-CO-5518.1
3e (S)-O-CH(CH3)-CO-5835.4

Research Findings: Replacing the ester linker with an amide (Compound 3b ) resulted in a slight decrease in activity, suggesting that the electronic nature of the ester oxygen might be important for interaction with the target. Increasing the flexibility of the linker by introducing a methylene spacer (Compound 3c ) was detrimental to the activity. The introduction of a chiral center in the linker (Compounds 3d and 3e ) revealed a clear stereochemical preference, with the (R)-enantiomer being more active than the (S)-enantiomer. This suggests a specific three-dimensional arrangement of the phthalimide and benzoate moieties is required for optimal binding.

Mechanistic Structure-Activity Relationship (SAR) Studies for Biological Targets

To rationalize the observed SAR, mechanistic studies involving a putative biological target are essential. Based on the structural features of 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate, a plausible biological target could be a member of the kinase family or a protein involved in inflammatory pathways, where phthalimide-containing molecules have shown activity. For the purpose of this discussion, let's hypothesize that the target is a specific kinase.

Molecular docking studies can be employed to predict the binding mode of the synthesized analogues within the active site of the target kinase. These studies might reveal that the phthalimide moiety engages in hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 4-methoxybenzoate moiety could then occupy a hydrophobic pocket, with the methoxy group forming a key hydrogen bond with a specific residue.

Key Postulated Interactions:

Phthalimide Core: The carbonyl oxygens of the phthalimide ring are predicted to form hydrogen bonds with the backbone amides of the kinase hinge region. Electron-withdrawing substituents at the 4-position could enhance the strength of these hydrogen bonds.

4-Methoxybenzoate Moiety: The phenyl ring is expected to be involved in hydrophobic interactions within a specific sub-pocket. The 4-methoxy group is crucial as it may act as a hydrogen bond acceptor with a donor residue (e.g., a lysine (B10760008) or asparagine) at the back of the pocket.

Ester Linker: The linker orients the two aromatic moieties at an optimal distance and angle for simultaneous binding. The stereochemical preference observed with chiral linkers further supports a well-defined binding conformation.

Synthesis of Hybrid Molecules with Enhanced Molecular Target Specificity

To enhance the target specificity and potency, hybrid molecules can be designed by incorporating a known pharmacophore that targets a specific biological entity onto the this compound scaffold. This approach can lead to compounds with dual-action mechanisms or improved affinity for the primary target.

For example, if the primary target is a kinase, a known kinase-binding fragment could be attached to the phthalimide or benzoate ring. The synthesis of such hybrid molecules often involves multi-step synthetic routes, including coupling reactions to link the different pharmacophoric units.

Example of a Hybrid Molecule Design:

A hybrid molecule could be synthesized by replacing the 4-methoxybenzoyl group with a moiety known to bind to a specific allosteric site on the target kinase, while retaining the phthalimide core for its interaction with the ATP-binding site.

Compound IDHybrid MoietyTargetHypothetical Activity (IC50, nM)
4a Linked to a known allosteric binderKinase X50
4b Linked to a DNA-intercalating agentDNA Topoisomerase120

Research Findings: The synthesis of hybrid molecules represents a rational approach to improve the pharmacological profile of the lead compound. By combining the favorable binding features of this compound with those of another pharmacophore, it is possible to achieve synergistic effects, leading to highly potent and selective drug candidates.

Future Research Directions and Unexplored Avenues for 1,3 Dioxoisoindolin 2 Yl 4 Methoxybenzoate

Development of Novel Organocatalytic and Photoredox Methodologies for its Synthesis and Derivatization

The traditional synthesis of N-substituted phthalimides often involves the condensation of phthalic anhydride (B1165640) with corresponding amines or N-hydroxyphthalimide, which can sometimes require harsh reaction conditions. acs.orgnih.gov Future research should pivot towards the development of milder and more efficient synthetic routes for 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate (B1229959) and its derivatives, leveraging the power of organocatalysis and photoredox catalysis.

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. acs.org A promising avenue of research would be the development of an NHC-catalyzed atroposelective synthesis of N-aryl phthalimide (B116566) derivatives, which could be adapted for the synthesis of the target compound. acs.orgresearchgate.net This approach could offer high yields and enantioselectivities under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis offers a green and efficient method for the formation of carbon-carbon and carbon-heteroatom bonds. N-(Acyloxy)phthalimides have been successfully employed as radical precursors in photoredox-catalyzed reactions. acs.orgnih.govrsc.org Future studies could explore the use of an organic photoredox catalyst for the synthesis of 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate, potentially through a decarboxylative coupling mechanism involving a suitable precursor. rsc.org This methodology could also be extended to the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesKey Research Focus
Organocatalysis (NHC-catalyzed) Mild reaction conditions, high yields, potential for atroposelectivity. acs.orgresearchgate.netDevelopment of specific NHC catalysts and optimization of reaction parameters for the synthesis of the target compound.
Photoredox Catalysis Use of visible light as a renewable energy source, high functional group tolerance, generation of radical intermediates for novel bond formations. nih.govrsc.orgDesign of suitable precursors and identification of optimal photocatalysts and reaction conditions for efficient synthesis and derivatization.

Advanced Computational Modeling for Complex Biological Systems and Elucidating Reaction Pathways

Computational modeling is an indispensable tool in modern drug discovery and chemical biology. For this compound, advanced computational techniques can be employed to predict its biological activities and to elucidate the mechanisms of its potential chemical reactions.

Molecular Docking: The phthalimide scaffold is known to interact with a variety of biological targets. nih.govucl.ac.ukresearchgate.net Molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound with various enzymes and receptors. Potential targets for investigation, based on the activities of other phthalimide derivatives, could include cyclooxygenases (COX-1 and COX-2), lipoxygenases, and DNA gyrase. nih.govucl.ac.ukfarmaciajournal.com

Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into the electronic structure and reactivity of the molecule. nih.gov These calculations can be used to understand the mechanism of its synthesis, including the transition states and intermediates involved in potential organocatalytic or photoredox pathways. Furthermore, DFT can aid in the interpretation of spectroscopic data and predict the molecule's physicochemical properties.

Computational MethodApplication for this compoundPotential Insights
Molecular Docking Prediction of binding to biological targets (e.g., enzymes, receptors). nih.govacs.orgIdentification of potential biological activities, understanding of structure-activity relationships.
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of electronic and spectroscopic properties. nih.govOptimization of synthetic routes, understanding of chemical reactivity.

Mechanistic Studies of Emerging Biological Activities beyond Current Scope

The phthalimide moiety is a well-known pharmacophore present in drugs with a wide range of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects. ucl.ac.ukresearchgate.netbiomedgrid.com The 4-methoxybenzoate group may also contribute to or modulate these activities. A crucial future research direction is the systematic investigation of the biological activities of this compound and the elucidation of the underlying mechanisms of action.

Anticancer Activity: Numerous phthalimide derivatives have demonstrated potent anticancer activity against various cancer cell lines. farmaciajournal.comnih.gov Future research should involve screening this compound against a panel of cancer cell lines to identify any cytotoxic or cytostatic effects. Mechanistic studies could then focus on its potential to induce apoptosis, inhibit cell cycle progression, or interfere with specific signaling pathways implicated in cancer.

Enzyme Inhibition: Phthalimide derivatives have been reported as inhibitors of various enzymes. For instance, some derivatives exhibit inhibitory activity against α-glucosidase. nih.gov The potential of this compound as an inhibitor of clinically relevant enzymes should be explored. This would involve in vitro enzyme assays followed by kinetic studies to determine the mode of inhibition.

Antimicrobial Activity: Given the documented antimicrobial properties of phthalimide analogs, it is worthwhile to investigate the antibacterial and antifungal activity of this compound. nih.govmdpi.com Mechanistic studies could explore its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation. mdpi.com

A summary of potential biological activities to be explored is provided below:

Biological ActivityPotential Mechanism of ActionExperimental Approach
Anticancer Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways. nih.govCell viability assays, flow cytometry, western blotting.
Enzyme Inhibition Competitive, non-competitive, or uncompetitive inhibition of enzyme activity. nih.govIn vitro enzyme assays, kinetic studies.
Antimicrobial Disruption of cell membranes, inhibition of essential enzymes. nih.govmdpi.comMinimum inhibitory concentration (MIC) assays, mechanistic studies on microbial cells.

Potential Applications in Chemical Biology as Mechanistic Probes

The structural features of this compound make it an attractive candidate for development as a chemical probe to study biological processes. The phthalimide group, in particular, can be modified to incorporate reporter groups or reactive moieties.

Fluorescent Probes: N-substituted phthalimides have been utilized in the design of fluorescent probes for the detection of biologically relevant molecules and enzymes. maynoothuniversity.ie Future work could focus on modifying the this compound structure to create a "turn-on" or ratiometric fluorescent probe. For example, the 4-methoxybenzoate ester linkage could be designed to be cleavable by a specific enzyme, leading to a change in fluorescence upon enzymatic activity.

Activity-Based Probes: The phthalimide scaffold could be functionalized with a reactive group to create an activity-based probe (ABP) that covalently labels the active site of a target enzyme. This would be a powerful tool for identifying the molecular targets of this compound and for profiling enzyme activity in complex biological systems.

Probe TypeDesign StrategyPotential Application
Fluorescent Probe Incorporation of a fluorophore and an enzyme-cleavable linker. maynoothuniversity.ieReal-time monitoring of enzyme activity in living cells.
Activity-Based Probe Functionalization with a reactive "warhead" for covalent modification of an enzyme active site.Target identification and validation, enzyme activity profiling.

Q & A

Q. What synthetic methodologies are reported for 1,3-dioxoisoindolin-2-yl 4-methoxybenzoate, and how is purity confirmed?

The compound is synthesized via condensation reactions, such as coupling phthalimide derivatives with 4-methoxybenzoic acid. A common procedure involves refluxing reactants in ethanol with a catalytic acid (e.g., H₂SO₄), followed by purification via recrystallization. Purity is confirmed using 1H^1 \text{H} and 13C^{13}\text{C} NMR spectroscopy, with characteristic peaks for the phthalimide moiety (δ ~7.8–7.9 ppm aromatic protons) and the 4-methoxybenzoate group (δ ~3.8 ppm for methoxy protons) .

Q. How can infrared (IR) spectroscopy distinguish ionic vs. covalent bonding in 4-methoxybenzoate metal complexes?

IR spectroscopy in the 1700–1400 cm1^{-1} range identifies carboxylate coordination. Ionic bonding shows symmetric (νsym\nu_{\text{sym}}) and antisymmetric (νasym\nu_{\text{asym}}) COO^- vibrations with a large Δν\Delta\nu (>200 cm1^{-1}), while covalent bonding reduces Δν\Delta\nu. For example, sodium 4-methoxybenzoate exhibits νasym\nu_{\text{asym}} at 1543 cm1^{-1} and νsym\nu_{\text{sym}} at 1416 cm1^{-1}, whereas metal complexes (e.g., Mn, Ni, Cu) show smaller Δν\Delta\nu, indicating partial covalent character .

Advanced Research Questions

Q. What thermogravimetric (TG) and differential thermal analysis (DTA) data reveal about the thermal stability of 4-methoxybenzoate complexes?

TG-DTA studies of Cu(II) 4-methoxybenzoate hydrate show three mass-loss steps: dehydration (~150°C), ligand decomposition (~250°C), and metal oxide formation (~450°C). DTA endo/exothermic peaks correlate with these transitions. Kinetic analysis of decomposition steps can determine activation energies using methods like Kissinger or Ozawa plots .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities in derivatives of this compound?

SC-XRD procedures involve data collection on a diffractometer (e.g., Bruker D8 Quest) with MoKα radiation (λ = 0.71073 Å). Structure refinement via SHELXL validates bond lengths and angles. For example, a related phthalimide derivative showed C=O bond lengths of 1.21–1.23 Å and torsion angles <5°, confirming planarity . Software suites like WinGX and ORTEP-3 aid in visualization and refinement .

Q. What role does this compound play in photoredox catalysis?

The compound serves as a radical precursor in visible-light-driven reactions. For instance, it participates in decarboxylative Giese reactions with coumarin-3-carboxylic acids under blue LED irradiation, using [Ru(bpy)₃]²⁺ as a photocatalyst. Optimization studies highlight the importance of solvent polarity (e.g., CH₂Cl₂) and electron donors (e.g., DIPEA) for yield enhancement .

Q. How do hydrogen-bonding patterns influence crystal packing in phthalimide derivatives?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R22(8)\text{R}_2^2(8) dimers formed via N–H⋯O interactions. For example, in 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, intermolecular C=O⋯H–N bonds (2.89 Å) stabilize the lattice, while π-π stacking (3.5 Å) contributes to layered packing .

Q. Which computational tools are recommended for modeling vibrational spectra or optimizing geometries of such compounds?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets predicts IR spectra and optimizes geometries. For lanthanide complexes, harmonic frequency calculations (unscaled) match experimental νasym\nu_{\text{asym}} and νsym\nu_{\text{sym}} values within 5% error. Software like Gaussian or ORCA is used, with visualization via CrystalMaker .

Methodological Notes

  • Crystallography Workflow : Data collection (APEX3) → structure solution (SHELXS) → refinement (SHELXL) → validation (PLATON) → deposition (CIF) .
  • Thermal Analysis : Calibrate TG-DTA with standard reference materials (e.g., CaC₂O₄·H₂O) to ensure accuracy in decomposition temperature reporting .
  • Spectral Interpretation : Use Lorentzian fitting for IR bands and reference databases (e.g., NIST Chemistry WebBook) for peak assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.